molecular formula C19H12O B14006914 Benz(a)anthracene-7-carboxaldehyde CAS No. 7505-62-6

Benz(a)anthracene-7-carboxaldehyde

Cat. No.: B14006914
CAS No.: 7505-62-6
M. Wt: 256.3 g/mol
InChI Key: PNJAZYMJSFCLFD-UHFFFAOYSA-N
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Description

Benz(a)anthracene-7-carboxaldehyde is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C19H12O and a molecular weight of 256.30 g/mol . As a functionalized benz(a)anthracene, this compound serves as a valuable chemical intermediate and tool in biochemical and environmental health research. Polycyclic aromatic hydrocarbons like benz(a)anthracene are prototypical environmental chemicals studied for their biological effects, often acting through pathways such as the aryl hydrocarbon receptor (AhR) . Researchers utilize this carboxaldehyde derivative to investigate the structure-activity relationships of PAHs, particularly in studies focused on enzyme inhibition and the metabolic activation of hydrocarbons . Derivatives of benz(a)anthracene have been shown to bind to enzymes such as glyceraldehyde-3-phosphate dehydrogenase after photoactivation, providing a model for studying the mechanisms of enzyme inhibition by activated aromatic compounds . Furthermore, PAHs are studied for their role in mammary tissue and their potential to influence carcinogenic processes, making this compound relevant for research in oncology and toxicology . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

benzo[a]anthracene-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJAZYMJSFCLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226017
Record name Benz(a)anthracene-7-carboxaldehyde
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Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7505-62-6
Record name Benz[a]anthracene-7-carboxaldehyde
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Record name Benz(a)anthracene-7-carboxaldehyde
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Record name 7-Formylbenz[a]anthracene
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Record name Benz(a)anthracene-7-carboxaldehyde
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Preparation Methods

Oxidation of Hydroxymethyl-Benz(a)anthracene Derivatives

A classical and direct approach to prepare benz(a)anthracene-7-carboxaldehyde involves oxidation of the corresponding hydroxymethyl derivative at the 7-position of benz(a)anthracene. For example, 7-hydroxymethylbenz(a)anthracene is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing benzene for about 1 hour to yield the 7-carboxaldehyde derivative with high purity (>98%) as confirmed by HPLC analysis.

Reaction Scheme:

7-Hydroxymethylbenz(a)anthracene + DDQ → this compound

This method is straightforward and benefits from the availability of the hydroxymethyl precursor, which itself can be synthesized by selective hydroxylation of methyl-substituted benz(a)anthracene.

Palladium-Catalyzed Tandem C–H Activation/Biscyclization

Recent advances in metal-catalyzed C–H activation have enabled efficient construction of benz(a)anthracene derivatives. Liang et al. (2009) developed a palladium(0)-catalyzed tandem C–H activation and biscyclization reaction using propargylic carbonates and terminal alkynes as starting materials. This regioselective method forms tetracyclic benz(a)anthracene frameworks in moderate to good yields (40–87%) under mild conditions.

Key Features:

  • Catalyst: Pd(OAc)2 with triphenylphosphine (PPh3)
  • Substrates: Propargylic carbonates and terminal alkynes
  • Mechanism: Oxidative addition of Pd(0) to C–H bond → Pd(II) intermediate → carbonylation → migratory insertion → reductive elimination
  • Outcome: Formation of benz(a)anthracene core which can be further functionalized to introduce the formyl group at the 7-position.

This method is advantageous for constructing the benz(a)anthracene skeleton with high regioselectivity, which can then be subjected to selective formylation reactions.

Multi-Step Synthesis via Cyclotrimerization and Oxidation

Another approach involves the synthesis of substituted anthracenes and related polycyclic aromatic hydrocarbons via cobalt- or nickel-catalyzed [2+2+2] cyclotrimerization reactions of diynes and alkynes, followed by oxidation steps to introduce aldehyde functionalities.

Typical Procedure:

  • Cyclotrimerization of diynes with alkynes catalyzed by CpCo(CO)2 or Ni-based catalysts to form substituted anthracene derivatives.
  • Oxidation of benzylic alcohol intermediates to aldehydes using pyridinium chlorochromate (PCC) or DDQ.
  • Acid-catalyzed cyclodehydration or ring-closure to finalize the anthracene framework.

This method is more complex but allows the introduction of diverse substituents and functional groups, including the formyl group at specific positions such as the 7-position on benz(a)anthracene.

Friedel–Crafts Alkylation Followed by Oxidation

Friedel–Crafts alkylation of electron-rich arenes with aromatic aldehydes under Lewis acid catalysis (e.g., silica gel-supported zinc bromide) has been reported as a route to triarylmethanes and diarylanthracenes, which can be precursors for benz(a)anthracene derivatives. Subsequent oxidation steps can introduce aldehyde groups selectively.

While this method is more general for anthracene derivatives, it may be adapted for this compound synthesis by choosing appropriate starting materials and reaction conditions.

Comparative Table of Preparation Methods

Method Starting Material Catalyst/Reagents Key Reaction Steps Yield Range Advantages Limitations
Oxidation of 7-Hydroxymethylbenz(a)anthracene 7-Hydroxymethylbenz(a)anthracene DDQ in benzene Oxidation of hydroxymethyl to formyl group High (>98% purity) Direct, high purity product Requires hydroxymethyl precursor
Pd-Catalyzed Tandem C–H Activation Propargylic carbonates + terminal alkynes Pd(OAc)2 + PPh3 Tandem C–H activation, carbonylation, cyclization Moderate to good (40–87%) Regioselective, efficient framework construction Requires Pd catalyst, multistep
Cyclotrimerization + Oxidation Diynes + alkynes CpCo(CO)2 or Ni catalysts + PCC/DDQ Cyclotrimerization, oxidation of intermediates Good (50–85%) Versatile, functional group tolerance Multi-step, complex
Friedel–Crafts Alkylation + Oxidation Arenes + aromatic aldehydes Lewis acid (ZnBr2 on silica gel) Alkylation followed by oxidation Variable Simple reagents, classic method Less regioselective, broader scope

Research Findings and Optimization Notes

  • The palladium-catalyzed tandem C–H activation/biscyclization reaction is highly regioselective and efficient for constructing the benz(a)anthracene core, which is crucial for subsequent selective formylation at the 7-position.

  • Oxidation of hydroxymethyl precursors using DDQ is a reliable and high-yielding method to introduce the aldehyde function without over-oxidation or side reactions.

  • Multi-step cyclotrimerization approaches provide flexibility in introducing various substituents but require careful control of reaction conditions and purification steps.

  • Friedel–Crafts alkylation methods are useful for generating intermediates but may require further optimization for regioselective formylation at the 7-position of benz(a)anthracene.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Key reactions include:

Reaction with Potassium Permanganate (KMnO₄):
Benz(a)anthracene-7-carboxaldehyde is oxidized to benzo(a)anthracene-7-carboxylic acid under acidic conditions .

Reaction Conditions Product Yield Catalyst/Reagent
H₂SO₄, 60–80°CBenzo(a)anthracene-7-carboxylic acid~75%KMnO₄

Biotransformation via Microbial Oxidation:
Bacterial metabolism (e.g., Mycobacterium vanbaalenii PYR-1) introduces hydroxyl groups at angular (1,2- or 3,4-) or linear (8,9- or 10,11-) positions, forming intermediates like 2-hydroxy-3-naphthoic acid .

Nucleophilic Addition Reactions

The aldehyde group participates in nucleophilic additions, particularly with biological nucleophiles:

DNA Adduct Formation:
The aldehyde reacts with DNA bases (e.g., guanine), forming covalent adducts. This mechanism is implicated in mutagenicity and carcinogenicity .

Nucleophile Adduct Type Biological Impact
GuanineExocyclic amino groupDNA strand breaks, frameshifts

Photochemical Reactions

UV irradiation induces structural rearrangements and degradation:

Photolysis with Nitro Groups:
When substituted with nitro groups (e.g., 12-methyl-7-nitrobenz(a)anthracene), irradiation generates nitroso ketones that decompose to anthraquinones or aldehydes .

Reactant Conditions Products
12-Methyl-7-nitrobenz(a)anthraceneCDCl₃, 30–90 min UV light7,12-Benz(a)anthraquinone, aldehydes

Biological Interactions

Metabolic activation by cytochrome P450 enzymes produces epoxides and dihydrodiols, which further react to form DNA-binding metabolites .

Key Metabolites:

  • cis-1,2-Dihydrodiol

  • 6-Hydrofuran[3,4-g]chromene-2,8-dione

Stability and Reactivity Considerations

  • pH Sensitivity: Degrades in strongly acidic/basic conditions via aldehyde protonation or enolization .

  • Light Sensitivity: Prolonged UV exposure leads to radical-mediated decomposition .

Scientific Research Applications

Benzo[a]anthracene-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its interactions with biological macromolecules and its potential mutagenic and carcinogenic properties.

    Medicine: Investigated for its potential use in developing therapeutic agents targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other organic materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of benzo[a]anthracene-7-carbaldehyde involves its interaction with various molecular targets. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound’s reactivity is primarily due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions with biological nucleophiles.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following benz(a)anthracene derivatives are compared based on substituents, reactivity, and hazards:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Benz(a)anthracene-7-carboxaldehyde 7-CHO C₁₉H₁₂O 256.298 Aldehyde
7,12-Dimethylbenz(a)anthracene 7-CH₃, 12-CH₃ C₂₀H₁₆ 256.341 Methyl
Benz(a)anthracene-7,12-dione 7-C=O, 12-C=O C₁₈H₁₀O₂ 258.271 Ketone (quinone)
Benz[a]anthracene-12-methanol 12-CH₂OH, 9-OH, 7-CH₃ C₂₀H₁₆O₂ 288.340 Methanol, Hydroxyl

Physicochemical Properties

Property This compound 7,12-Dimethylbenz(a)anthracene Benz(a)anthracene-7,12-dione
Boiling Point (°C) 498.2 N/A N/A
Melting Point (°C) N/A N/A 170.5
Density (g/cm³) 1.259 N/A N/A
Solubility Low (lipophilic) Insoluble in water Low (quinones typically polar)
Reactivity Electrophilic (aldehyde) Carcinogenic activation Redox-active (quinone)

Toxicity and Hazards

Compound Key Hazards
This compound Potential skin/eye irritant (similar aldehydes); limited toxicity data
7,12-Dimethylbenz(a)anthracene Carcinogen, mutagen, teratogen; requires extreme handling precautions
Benz(a)anthracene-7,12-dione Possible irritant; quinones may generate ROS via redox cycling
Benz[a]anthracene-12-methanol Acute toxicity (oral, dermal); respiratory irritant

Key Research Findings

7,12-Dimethylbenz(a)anthracene (DMBA): A well-studied carcinogen that induces tumors in rodent models via metabolic activation to DNA-reactive epoxides . Classified as a Group 2A carcinogen (probable human carcinogen) by IARC .

This compound: The aldehyde group increases electrophilicity, making it reactive toward nucleophiles (e.g., amines for Schiff base formation).

Biological Activity

Benz(a)anthracene-7-carboxaldehyde (B(a)A-7-CHO) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the context of environmental toxicity and carcinogenicity. This article explores the biological activity of B(a)A-7-CHO, including its mechanisms of action, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

B(a)A-7-CHO has the molecular formula C20H12O and a molecular weight of 284.3 g/mol. It features a complex structure with multiple fused aromatic rings and an aldehyde functional group, which contributes to its reactivity and biological interactions. The compound is classified as a PAH, which are known for their environmental persistence and potential health risks.

Mechanisms of Biological Activity

B(a)A-7-CHO exhibits several mechanisms through which it can exert biological effects:

  • DNA Interaction : The compound can form adducts with DNA, leading to mutations that may initiate carcinogenesis. This interaction is facilitated by the electrophilic nature of the aldehyde group, which can react with nucleophilic sites on DNA bases .
  • Aryl Hydrocarbon Receptor (AhR) Activation : B(a)A-7-CHO can activate the AhR, a key regulatory protein involved in xenobiotic metabolism. Upon binding to the AhR, it translocates to the nucleus and influences gene expression related to detoxification processes .
  • Oxidative Stress : The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and inflammation. This effect is significant in various biological systems, contributing to its toxicological profile .

Metabolic Pathways

The biotransformation of B(a)A-7-CHO involves several metabolic pathways:

  • Oxidation : Initial oxidation at specific carbon positions leads to the formation of hydroxylated metabolites. Studies have shown that microbial strains can effectively biodegrade B(a)A-7-CHO through oxidative pathways .
  • Reduction : The aldehyde group can be reduced to form alcohols, which may also participate in further metabolic reactions.

Case Study 1: Biodegradation by Sphingobium sp.

Research has demonstrated that certain bacterial strains, such as Sphingobium sp., can biodegrade B(a)A-7-CHO effectively. In laboratory settings, these bacteria were able to metabolize B(a)A-7-CHO into less harmful products over an 8-day period, achieving up to 90% degradation under optimal conditions . This study highlights the potential for bioremediation strategies using microbial consortia.

Case Study 2: Carcinogenicity Assessment

In vivo studies on male Sprague-Dawley rats have shown that B(a)A-7-CHO exhibits weak carcinogenic properties. Following subcutaneous injection, there was evidence of bioalkylation at the site of injection, indicating metabolic activation that could lead to tumor formation . These findings underscore the importance of understanding the compound's interactions with biological systems.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaCarcinogenicityKey Mechanism of Action
Benz[a]anthraceneC18H12YesDNA adduct formation
Benz[a]anthracene-7-carboxaldehydeC20H12OWeakAhR activation
7,12-Dimethylbenz[a]anthraceneC20H18YesDNA adduct formation

B(a)A-7-CHO is unique among PAHs due to its specific functional groups that influence its reactivity and biological activity compared to other related compounds such as benz[a]anthracene and 7,12-dimethylbenz[a]anthracene.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Benz(a)anthracene-7-carboxaldehyde in laboratory settings?

  • Methodological Answer :

  • Storage : Store in tightly closed containers in a cool, well-ventilated area away from light and oxidizing agents (e.g., peroxides, chlorates) .
  • Personal Protective Equipment (PPE) : Use gloves made of Polyvinyl Alcohol or Viton®, and wear Tyvek® suits. Eye protection and chemical fume hoods are mandatory to prevent inhalation and skin contact .
  • Contamination Control : Use Class I Type B biological safety hoods for mixing/handling. Employ wet methods or HEPA-filter vacuums for cleanup to avoid dust dispersion .

Q. How can this compound be reliably identified and quantified in environmental samples?

  • Methodological Answer :

  • Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5 or SE-52) with programmed temperature ramps (e.g., 60°C to 280°C) for separation. Retention indices (e.g., 2822 m/z for DB-5 columns) aid in identification .
  • Mass Spectrometry (MS) : Pair GC with MS for structural confirmation. Reference NIST Standard Reference Database 69 for retention indices and fragmentation patterns .

Q. What are the primary synthetic routes for this compound in research settings?

  • Methodological Answer :

  • Intermediate Synthesis : Derived via Friedel-Crafts acylation of Benz(a)anthracene, using catalysts like AlCl₃ to introduce the carboxaldehyde group at the 7-position. Purification involves recrystallization from ethanol .
  • Quality Control : Verify purity via melting point analysis (literature range: 160–165°C) and HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do photophysical properties of this compound influence its application in optoelectronic devices?

  • Methodological Answer :

  • Fluorescence Studies : Characterize emission spectra (λₑₘ ≈ 400–450 nm) using UV-Vis and fluorescence spectrophotometry. The extended conjugated system enables π→π* transitions, making it suitable for OLEDs .
  • Quantum Yield Measurement : Compare with reference compounds (e.g., anthracene) using integrating sphere techniques. Report solvent effects (e.g., enhanced yield in non-polar solvents) .

Q. What experimental designs address contradictions in carcinogenicity data for Benz(a)anthracene derivatives?

  • Methodological Answer :

  • In Vitro Assays : Use Ames tests with Salmonella typhimurium TA98 to assess mutagenicity. Compare results between parent compound (Benz(a)anthracene, IARC Group 2B) and its 7-carboxaldehyde derivative to evaluate structural influences .
  • Dose-Response Modeling : Apply benchmark dose (BMD) analysis in rodent studies to reconcile discrepancies between occupational exposure limits (OSHA: 0.2 mg/m³) and carcinogenic thresholds .

Q. How does this compound interact with hepatic enzymes, and what methodologies detect metabolic byproducts?

  • Methodological Answer :

  • Microsomal Incubations : Use rat liver microsomes with NADPH cofactors. Monitor metabolism via LC-MS/MS, identifying epoxide intermediates (e.g., 7,8-diol-9,10-epoxide) .
  • Biomarker Detection : Perform liver function tests (ALT/AST levels) and kidney histopathology in exposed models to assess organ-specific toxicity .

Data Contradiction Analysis

Q. Why do regulatory agencies classify Benz(a)anthracene derivatives differently (e.g., OSHA vs. IARC)?

  • Analysis :

  • OSHA/NIOSH : Focus on occupational exposure limits (0.2 mg/m³) based on acute toxicity and workplace monitoring data .
  • IARC : Classifies Benz(a)anthracene as Group 2B ("possibly carcinogenic") due to insufficient human data but strong mechanistic evidence (DNA adduct formation in vitro) .
  • Resolution : Design longitudinal epidemiological studies to track cancer incidence in occupationally exposed cohorts, paired with biomarker analysis (e.g., urinary 1-hydroxypyrene) .

Environmental and Mechanistic Research

Q. What methodologies assess the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • Photodegradation Studies : Exclude to UV light (λ = 300–400 nm) in simulated sunlight chambers. Analyze degradation products (e.g., quinones) via GC-MS .
  • Soil Adsorption Experiments : Use batch equilibrium methods with varying organic carbon content. Calculate Koc values to model mobility in ecosystems .

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